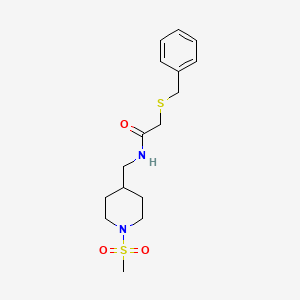

2-(benzylthio)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide

Description

This compound is a sulfur-containing acetamide derivative featuring a benzylthio group (-S-CH₂C₆H₅) and a piperidine ring substituted with a methylsulfonyl (-SO₂CH₃) moiety. Its molecular formula is C₁₆H₂₂N₂O₃S₂ (calculated molecular weight: ~366.5 g/mol).

Properties

IUPAC Name |

2-benzylsulfanyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3S2/c1-23(20,21)18-9-7-14(8-10-18)11-17-16(19)13-22-12-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRICOBPJAXBNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)CNC(=O)CSCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzylthio)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Benzylthio Intermediate: This step involves the reaction of benzyl chloride with thiourea to form benzylthiourea, followed by hydrolysis to yield benzylthiol.

Piperidine Derivative Preparation: The piperidine ring is introduced by reacting 4-piperidone with methylsulfonyl chloride to form the corresponding piperidine derivative.

Coupling Reaction: The final step involves coupling the benzylthiol intermediate with the piperidine derivative in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Types of Reactions:

Oxidation: The benzylthio group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The acetamide moiety can be reduced to form the corresponding amine.

Substitution: The benzylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH).

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Substituted benzylthio derivatives.

Scientific Research Applications

2-(benzylthio)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide has been explored for various scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential as a pharmaceutical intermediate in the synthesis of drug candidates.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The benzylthio group may interact with thiol-containing enzymes, while the piperidine ring could modulate receptor activity. Further research is needed to elucidate the precise molecular mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related acetamides and piperidine derivatives, emphasizing substituent effects on physicochemical properties and bioactivity.

Table 1: Structural and Functional Comparison

Key Structural and Functional Insights

Piperidine Substitutions :

- The methylsulfonyl group in the target compound contrasts with methoxyethyl () or phenylethyl () substituents. Methylsulfonyl’s strong electron-withdrawing nature may reduce piperidine basicity compared to electron-donating groups like methoxyethyl, affecting receptor binding or solubility .

- Benzylthio vs. Oxadiazole : The benzylthio group in the target compound differs from the oxadiazole-thioether in . Oxadiazole rings enhance metabolic stability and hydrogen-bonding capacity, whereas benzylthio may improve membrane permeability due to higher lipophilicity .

Pharmacological Implications: The trifluoromethyl biphenyl group in ’s compound enhances target affinity (e.g., for lipid-modifying enzymes), while the target compound’s benzylthio group could favor interactions with cysteine-rich proteins or enzymes . ’s oxadiazole-containing analogs demonstrated antibacterial activity (MIC: 12.5 µg/mL against S.

Physicochemical Properties :

- The target compound’s molecular weight (~366.5 g/mol) is comparable to ’s fentanyl analog (352.5 g/mol), aligning with CNS drug-like properties. However, the benzylthio group may increase logP compared to ’s methoxy group, impacting blood-brain barrier penetration .

- Chloroacetamides () exhibit higher reactivity due to the chloro group, whereas the target compound’s thioether linkage offers greater stability under physiological conditions .

Biological Activity

2-(benzylthio)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmaceuticals. This compound features a unique structure that includes a benzylthio group, a piperidine ring, and an acetamide moiety, which may contribute to its diverse biological effects.

Chemical Structure and Properties

The chemical structure of 2-(benzylthio)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide can be represented as follows:

This compound has a molecular weight of 296.39 g/mol and contains functional groups that suggest potential interactions with biological targets.

The precise mechanism of action for 2-(benzylthio)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide is not fully elucidated. However, it is hypothesized that:

- Benzylthio Group : This moiety may interact with thiol-containing enzymes, potentially influencing redox reactions and enzyme activities.

- Piperidine Ring : The piperidine structure could modulate receptor activity, possibly affecting neurotransmitter systems.

- Methylsulfonyl Group : This group may enhance solubility and bioavailability, facilitating the compound's interaction with biological targets.

Anticancer Properties

Preliminary studies suggest that compounds related to 2-(benzylthio)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide may possess anticancer properties. For example, similar piperidine-based compounds have demonstrated cytotoxic effects in various cancer cell lines. The interaction of the piperidine ring with cell signaling pathways could be a contributing factor to these effects .

Case Studies and Research Findings

Q & A

Q. What are the standard synthetic routes for 2-(benzylthio)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with piperidine derivatives. Key steps include:

Sulfonylation : Reacting piperidine with methylsulfonyl chloride under anhydrous conditions to introduce the methylsulfonyl group .

Benzylthio Incorporation : Coupling the sulfonylated piperidine with benzylthioacetamide via nucleophilic substitution or thiol-ene chemistry .

Purification : Use column chromatography or recrystallization to isolate the product. Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) .

- Critical Parameters : Solvent choice (e.g., dichloromethane for sulfonylation), temperature (0–25°C), and stoichiometric ratios (1:1.2 for sulfonyl chloride:piperidine) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

| Technique | Purpose | Example Data |

|---|---|---|

| ¹H/¹³C NMR | Confirm structural integrity | δ 2.8–3.2 ppm (piperidinyl CH₂), δ 7.2–7.4 ppm (benzyl aromatic protons) . |

| HRMS | Verify molecular weight | [M+H]+ calculated: 425.15; observed: 425.14 . |

| HPLC | Assess purity | ≥95% purity using C18 column (acetonitrile/water gradient) . |

| IR spectroscopy and elemental analysis complement these methods for functional group validation . |

Q. What purification methods are recommended for this compound?

- Methodological Answer :

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for intermediate purification .

- Recrystallization : Use ethanol/water (4:1) to obtain high-purity crystals (>95%) .

- HPLC : For final purification if polar impurities persist .

Advanced Research Questions

Q. How can conflicting NMR data be resolved when confirming the structure?

- Methodological Answer :

- Step 1 : Compare experimental shifts with computational predictions (e.g., DFT-based NMR simulations) .

- Step 2 : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC can distinguish piperidinyl CH₂ groups from acetamide protons .

- Step 3 : Cross-validate with X-ray crystallography if crystalline forms are obtainable .

Q. What strategies optimize reaction yields in multi-step syntheses?

- Methodological Answer :

- Catalyst Screening : Test bases (e.g., K₂CO₃ vs. Et₃N) for sulfonylation efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve benzylthio coupling .

- In Situ Monitoring : Use FTIR to track sulfonyl chloride consumption (disappearance of ~1360 cm⁻¹ S=O stretch) .

- Yield Data : Typical yields range from 60–75% for sulfonylation and 40–55% for coupling steps .

Q. How does the sulfonyl group influence pharmacological activity?

- Methodological Answer :

- Mechanistic Insight : The methylsulfonyl group enhances binding to sulfotransferase enzymes or allosteric sites in neurotransmitter receptors (e.g., σ-receptors) .

- Experimental Design :

SAR Studies : Synthesize analogs without the sulfonyl group and compare IC₅₀ values in enzyme inhibition assays .

Molecular Docking : Model interactions with target proteins (e.g., COX-2) using AutoDock Vina .

- Data Contradictions : Some studies report anti-inflammatory activity, while others highlight neuroprotective effects, suggesting target promiscuity .

Q. How to design experiments to assess binding affinity to biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., acetylcholinesterase) and measure real-time binding kinetics (KD values) .

- Radioligand Displacement : Use [³H]-labeled ligands (e.g., [³H]-DTG for σ-receptors) to quantify competitive binding .

- Data Analysis : Fit binding curves using GraphPad Prism (one-site vs. two-site models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.